1β-Hydroxyeuscaphic Acid: Structural Characterization, Hepatoprotective Mechanisms, and Therapeutic Potential
1β-Hydroxyeuscaphic Acid: Structural Characterization, Hepatoprotective Mechanisms, and Therapeutic Potential
Executive Summary & Core Rationale
In the landscape of natural product drug discovery, pentacyclic triterpenoids have emerged as highly potent scaffolds for managing hepatic oxidative stress and inflammation. 1β-Hydroxyeuscaphic acid (1β-HEA) is a structurally complex ursane-type triterpenoid isolated predominantly from the roots of Rubus aleaefolius Poir., a botanical traditionally utilized in the treatment of hepatitis ()[1].
As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between traditional ethnopharmacology and modern molecular mechanism. This guide provides an in-depth analysis of 1β-HEA’s chemical properties, its precise mechanism of action in preventing hepatocellular apoptosis, and the self-validating experimental workflows required to isolate and evaluate this compound for drug development.
Chemical Structure and Physicochemical Properties
1β-HEA belongs to the ursane class of pentacyclic triterpenoids. Its biological potency is largely dictated by its specific hydroxylation pattern. The addition of a hydroxyl group at the 1β-position of the euscaphic acid skeleton significantly alters its hydrogen-bonding capacity and spatial conformation, enhancing its interaction with intracellular antioxidant enzyme promoters.
Physicochemical Profile
| Property | Specification / Value |
|---|---|
| Chemical Name | (1β,2α,3α)-1,2,3,19-tetrahydroxyurs-12-en-28-oic acid |
| CAS Number | 120211-98-5[2] |
| Molecular Formula | C₃₀H₄₈O₆[2] |
| Molecular Weight | 504.7 g/mol [2] |
| Physical State | White crystalline powder[3] |
| Purity Standard | >98% (via HPLC)[2] |
| Solubility Profile | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate[4]. Note: For complete dissolution in aqueous bioassays, the compound requires dissolution in DMSO followed by warming to 37°C and brief sonication to overcome its high crystalline lattice energy[2]. |
Mechanistic Pathways of Hepatoprotection
The therapeutic hallmark of 1β-HEA is its tremendous hepatoprotective activity against acute liver injury, most notably validated using the Carbon Tetrachloride (CCl₄) in vitro and in vivo models ()[5].
The CCl₄ Causality Model: CCl₄ is not inherently toxic; rather, it is metabolized by the hepatic cytochrome P450 enzyme CYP2E1 into the highly reactive trichloromethyl radical (CCl₃•). This radical rapidly reacts with oxygen to form a peroxy radical, initiating a catastrophic chain reaction of lipid peroxidation. This degrades the hepatocyte phospholipid bilayer, leading to the leakage of intracellular enzymes (AST, ALT) and triggering programmed cell death (apoptosis)[1].
1β-HEA Intervention: 1β-HEA acts as a dual-action hepatoprotector[5]:
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Enzymatic Upregulation: It significantly intensifies the activity of Superoxide Dismutase (SOD), the liver's primary enzymatic defense, neutralizing reactive oxygen species (ROS) before they can propagate lipid peroxidation.
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Apoptotic Suppression: By preventing the formation of Malondialdehyde (MDA) and Nitric Oxide (NO), 1β-HEA stabilizes the mitochondrial membrane, thereby decreasing the incidence of downstream hepatocellular apoptosis[5]. Furthermore, structurally related ursane triterpenoids (like tormentic acid) demonstrate that this class actively blocks the NF-κB signaling pathway, directly suppressing inflammatory cytokine release[6].
Caption: Mechanism of 1β-Hydroxyeuscaphic Acid in preventing CCl4-induced hepatocyte apoptosis.
Quantitative Data Summary
To evaluate the efficacy of 1β-HEA, we look at the quantitative shifts in critical hepatic biomarkers during a standardized CCl₄ insult. The following table summarizes the representative pharmacological profile of 1β-HEA based on bioassay-guided fractionation studies ()[1].
| Biomarker | Physiological Role | CCl₄-Induced State | 1β-HEA Treatment Shift | Mechanistic Implication |
| AST | Intracellular metabolic enzyme | +++ (Severe Leakage) | + (Normalized) | Preservation of hepatocyte membrane integrity. |
| ALT | Liver-specific metabolic enzyme | +++ (Severe Leakage) | + (Normalized) | Primary marker of halted acute hepatic necrosis. |
| MDA | End-product of lipid peroxidation | +++ (High Oxidation) | + (Suppressed) | Confirms reduction in membrane lipid degradation. |
| SOD | Primary antioxidant enzyme | - - - (Depleted) | +++ (Restored) | Demonstrates active restoration of endogenous redox capacity. |
| NO | Inflammatory signaling molecule | +++ (Elevated) | + (Suppressed) | Indicates dampening of downstream inflammatory cascades. |
Experimental Protocols & Workflows
Bioassay-Guided Isolation Protocol
To ensure the isolated compound is the actual driver of the biological effect, isolation must be coupled with continuous bio-evaluation.
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Step 1: Ethanolic Extraction. Macerate dried Rubus aleaefolius roots in 70% Ethanol. Causality: Ethanol effectively permeates the dried botanical matrix, extracting a broad spectrum of polar and semi-polar metabolites.
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Step 2: Solvent Partitioning. Suspend the extract in water and partition successively with petroleum ether, ethyl acetate (EtOAc), and n-butanol. Causality: The low-dosage EtOAc fraction specifically concentrates medium-polarity aglycone triterpenoids (like 1β-HEA), separating them from highly polar tannins and non-polar lipids[1].
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Step 3: Chromatographic Separation. Subject the active EtOAc fraction to silica gel column chromatography, eluting with a gradient of Chloroform-Methanol. Causality: Silica gel separates compounds based on polarity; the highly hydroxylated structure of 1β-HEA requires a moderately polar mobile phase for elution.
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Step 4: Purification & Validation. Purify via Sephadex LH-20 to remove polymeric impurities. Validate purity (>98%) via HPLC (C18 column) and confirm structure via 1D/2D NMR[2]. Trustworthiness: HPLC ensures the absence of synergistic contaminants, proving the bioactivity is solely attributable to 1β-HEA.
Caption: Bioassay-guided fractionation workflow for isolating 1β-Hydroxyeuscaphic Acid.
In Vitro Hepatoprotection Assay (Self-Validating System)
This protocol establishes a self-validating loop to confirm true hepatoprotection rather than mere chemical ROS scavenging.
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Step 1: Cell Culture & Pre-treatment. Culture primary murine hepatocytes. Treat with varying concentrations of 1β-HEA (e.g., 10, 20, 40 µM) for 12 hours. Causality: Pre-treatment allows the cells to upregulate endogenous antioxidant enzymes (like SOD) before the toxic insult occurs[1].
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Step 2: Toxic Insult. Expose cells to 10 mM CCl₄ dissolved in DMSO for 24 hours.
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Step 3: Viability & Apoptosis Validation. Measure cell viability using the MTT assay. Quantify apoptosis via Annexin V/PI flow cytometry. Trustworthiness: The dual-assay approach distinguishes between necrotic membrane rupture (MTT/LDH leakage) and programmed cell death (Annexin V), providing a comprehensive picture of cell survival[5].
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Step 4: Biochemical Quantification. Assay the supernatant for AST/ALT and the cell lysate for SOD/MDA using standardized colorimetric kits to confirm the mechanistic pathway[1].
References
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Hong, Z., Chen, W., Zhao, J., Hu, J. (2010). "Hepatoprotective effects of Rubus aleaefolius Poir. and identification of its active constituents." Journal of Ethnopharmacology, 129(3), 354-360.
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Hu, J., Zhao, J., Chen, W., Lin, S., Zhang, J., Hong, Z. (2013). "Hepatoprotection of 1beta-hydroxyeuscaphic acid - the major constituent from Rubus aleaefolius against CCl4-induced injury in hepatocytes cells." Pharmaceutical Biology, 51(6), 686-690.
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BioCrick Biotech. (2024). "1beta-Hydroxyeuscaphic acid Chemical Properties and Specifications." BioCrick.
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ChemFaces. (2024). "Tormentic acid - Biological Activity and Mechanisms." ChemFaces.
Sources
- 1. Hepatoprotective effects of Rubus aleaefolius Poir. and identification of its active constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biocrick.com [biocrick.com]
- 3. 1β-Hydroxyeuscaphic acid CAS 120211-98-5, CasNo.120211-98-5 Hebei Dangtong Biological Technology Co..LTD China (Mainland) [nengxian.lookchem.com]
- 4. Sericic acid | CAS:55306-03-1 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. scispace.com [scispace.com]
- 6. Tormentic acid | CAS:13850-16-3 | Manufacturer ChemFaces [chemfaces.com]
